N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-13(17)14(18)10-11/h3-10,15H,2,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNRXSKZDJFLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide typically involves the reaction of 3-amino-4-chloroaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with substituted functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide
- Structural Differences: The phenoxy group is attached to the 4-position of the butanamide chain, and the phenoxy ring bears bulky 2,4-di-tert-pentyl substituents.
- Implications: Lipophilicity: The tert-pentyl groups significantly increase molecular weight (estimated ~550–600 g/mol vs. ~303.5 g/mol for the target compound) and lipophilicity, enhancing solubility in nonpolar solvents but reducing aqueous solubility . Synthetic Complexity: The bulky substituents may complicate synthesis and purification compared to the simpler 2-phenoxy variant. Applications: Likely used in specialized pharmaceutical intermediates requiring steric hindrance for stability or targeted delivery.
3-Chloro-N-phenyl-phthalimide
- Structural Differences : A phthalimide core (cyclic imide) with a chloro substituent at the 3-position and a phenyl group at the N-position .
- Implications: Reactivity: The phthalimide structure is more rigid and electron-deficient, favoring polymerization reactions (e.g., as a monomer for polyimides) rather than biological applications. Functional Groups: Lacks the primary amino group, reducing its utility in coupling reactions common in drug synthesis.
Data Table: Comparative Analysis
Research Findings and Trends
- Positional Isomerism: The 2-phenoxy vs. 4-phenoxy substitution in butanamide derivatives influences molecular conformation.
- Halogen-Amine Synergy: Both the target compound and its analogues leverage the chloro-amino motif, which is prevalent in kinase inhibitors and antibiotics. The chloro group enhances electronegativity, while the amino group facilitates hydrogen bonding .
- Synthetic Challenges : Bulky substituents (e.g., tert-pentyl) complicate crystallization and purification, as seen in analogues from , whereas simpler structures like the target compound align with high-yield industrial processes .
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-phenoxybutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a butanamide backbone with an amino group and a phenoxy substituent. Its molecular formula is CHClNO, with a molar mass of approximately 288.75 g/mol. The presence of both amino and ether functionalities suggests potential reactivity that can be harnessed for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that the compound may exert anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. The exact mechanisms remain to be fully elucidated, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pain perception.
Biological Activity Overview
Research findings indicate several promising biological activities associated with this compound:
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study focused on the anti-inflammatory properties of this compound revealed significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions like arthritis or other inflammatory diseases. -
Antimicrobial Activity :
Research has shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents . -
Cytotoxicity in Cancer Cells :
In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing that this compound induces apoptosis in certain types of cancer cells, suggesting its potential as an anticancer drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
